

# Application Notes and Protocols for Nickel Aluminides in Gas Turbines

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## Compound of Interest

Compound Name: *Aluminium-nickel*

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These application notes provide a comprehensive overview of the use of nickel aluminides (NiAl and Ni<sub>3</sub>Al) in gas turbine engines, detailing their advantages, challenges, and specific applications. The accompanying experimental protocols offer standardized methodologies for the synthesis, characterization, and testing of these advanced materials.

## Application Notes

Nickel aluminide intermetallics are a class of materials with significant potential for high-temperature structural applications, particularly in the hot sections of gas turbines. Their unique combination of properties, including low density, high melting point, excellent thermal conductivity, and good oxidation resistance, makes them attractive alternatives to conventional nickel-based superalloys.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Turbine Blades and Vanes

The primary application of bulk nickel aluminides is in the manufacturing of turbine blades and vanes.[\[5\]](#)[\[6\]](#)[\[7\]](#) The lower density of NiAl, which is approximately two-thirds that of typical superalloys, can lead to a significant reduction in the overall weight of the turbine rotor, resulting in improved engine efficiency.[\[1\]](#) For instance, replacing superalloys with NiAl in high-pressure turbine blades could reduce the rotor weight by at least 40%.[\[1\]](#)

Directionally solidified  $\text{Ni}_3\text{Al}$ -based alloys, such as IC6, have been developed for advanced jet engine turbine blades and vanes operating at temperatures between 1050–1100 °C.[5][6] Another alloy, IC10, is also being investigated for advanced aero-engine fans with service temperatures up to 1373 K.[5][6][8] Single-crystal  $\text{NiAl}$  alloys are also being actively researched as a replacement for Ni-based single-crystal superalloys in high-pressure turbine components.[2][9]

A significant challenge for the widespread adoption of nickel aluminides in these critical components is their inherent low ductility and fracture toughness at room temperature.[2][10] Ongoing research focuses on alloying additions and microstructural control to improve these properties.

## Protective Coatings

Nickel aluminides, particularly  $\beta$ - $\text{NiAl}$ , are extensively used as protective coatings on nickel-based superalloy turbine blades and vanes.[11][12][13][14] These coatings provide excellent resistance to high-temperature oxidation and hot corrosion.[4][15][16] The protective nature of the coating stems from the formation of a stable and adherent alumina ( $\text{Al}_2\text{O}_3$ ) scale on the surface, which acts as a diffusion barrier for oxygen.[14]

The application of these coatings is crucial for extending the service life and improving the durability of turbine components operating in harsh environments.[17][18] Various techniques are employed to deposit nickel aluminide coatings, including pack cementation, chemical vapor deposition (CVD), hot dipping, and slurry aluminizing.[19]

## Other Potential Applications

Beyond turbine blades and coatings,  $\text{Ni}_3\text{Al}$ -based alloys are being considered for other components in gas turbines and related high-temperature applications. These include:

- **Turbocharger Rotors:** The IC-221M alloy has been identified as a potential substitute for the commonly used IN-713C nickel superalloy in diesel engine turbocharger rotors due to its better fatigue strength, lower density, and lower cost.[8]
- **Heat Exchangers and Microreactors:** Thin foils of  $\text{Ni}_3\text{Al}$  are being explored for use in high-temperature heat exchangers and microreactors due to their unique physical and chemical properties.[5][6]

- Furnace Components and Forging Dies: The high wear resistance and strength of  $\text{Ni}_3\text{Al}$  alloys make them suitable for applications such as furnace fixtures and forging dies.[8]

## Quantitative Data

The following tables summarize key physical and mechanical properties of various nickel aluminide alloys compared to conventional nickel-based superalloys.

Table 1: Physical Properties of Nickel Aluminides vs. Superalloys

Material	Density (g/cm <sup>3</sup> )	Melting Point (°C)	Thermal Conductivity (W/m·K at 1000°C)
NiAl (stoichiometric)	5.90[1][10]	1639[4]	~80[10]
Single Crystal NiAl Alloys	~6.0[10]	-	-
Ni <sub>3</sub> Al	7.50[4][20]	1385[4]	28.85[4]
IC-221M (Ni <sub>3</sub> Al-based)	-	-	-
Typical Ni-based Superalloy	~8.6[3][10]	1240-1340	~15-20[10]

Table 2: Mechanical Properties of Nickel Aluminide Alloys

Alloy	Condition	Temperature e (°C)	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)
Ni <sub>3</sub> Al (polycrystalline)	-	Room Temp	-	-	~0[20]
Ni <sub>3</sub> Al + B (micro-alloyed)	-	Room Temp	-	-	Ductile[20]
IC6 (Directionally Solidified Ni <sub>3</sub> Al)	-	1100	Stress- rupture strength of 100 MPa for 100h[5][6]	-	-
NiAl-3Ti- 0.5Hf (Single Crystal)	Creep Test	1027	Density- compensated creep strength ~30% greater than a first- generation superalloy[21] ]	-	-
Ni <sub>72</sub> Al <sub>28</sub> + 5 at.% Li (as- cast)	Room Temp	501[15]	848[15]	8.0[15]	
Ni <sub>72</sub> Al <sub>28</sub> + 5 at.% Li (heat- treated)	Room Temp	575[15]	887[15]	8.7[15]	

## Experimental Protocols

# Synthesis of Nickel Aluminide Coatings by Pack Cementation

This protocol describes a common method for applying a protective nickel aluminide coating to a nickel-based superalloy substrate.

**Objective:** To form a diffusion aluminide coating on a superalloy component.

## Materials:

- Nickel-based superalloy substrate
- Pack mixture:
  - Aluminum source (e.g., Al powder, Cr-Al alloy powder) (10-30 wt%)[19]
  - Activator (e.g., NH<sub>4</sub>Cl, AlF<sub>3</sub>) (2-5 wt%)
  - Inert filler (e.g., Al<sub>2</sub>O<sub>3</sub>) (remainder)
- Retort or furnace with inert atmosphere capabilities (e.g., Argon)

## Procedure:

- Substrate Preparation: Thoroughly clean the superalloy substrate to remove any surface contaminants. Degreasing with a suitable solvent (e.g., acetone) is recommended.
- Pack Preparation: Homogeneously mix the aluminum source, activator, and inert filler powders.
- Packing: Place the substrate within the retort and surround it completely with the pack mixture, ensuring uniform contact.
- Heating Cycle:
  - Place the sealed retort in a furnace.
  - Purge the retort with an inert gas (e.g., Argon) to remove air.

- Heat the retort to the desired coating temperature (typically 850-1100°C).[22] The specific temperature will depend on the desired coating phase and thickness.
- Hold at the coating temperature for a specified duration (e.g., 1.5 - 6 hours).[13][22]
- Cooling: Cool the retort to room temperature.
- Post-Coating Cleaning: Carefully remove the coated substrate from the pack mixture and clean off any residual powder.

**Characterization:** The resulting coating should be characterized using techniques such as Scanning Electron Microscopy (SEM) for morphology, Energy Dispersive X-ray Spectroscopy (EDS) for elemental composition, and X-ray Diffraction (XRD) for phase identification (typically  $\beta$ -NiAl).[19][22]

## High-Temperature Oxidation Resistance Testing

This protocol outlines a method for evaluating the performance of nickel aluminide coatings or bulk materials at elevated temperatures.

**Objective:** To determine the oxidation kinetics and oxide scale adherence of a nickel aluminide sample.

**Materials:**

- Nickel aluminide sample (coated or bulk)
- High-temperature furnace (capable of reaching at least 1100°C)
- Analytical balance (precision of 0.1 mg)
- Crucibles (e.g., alumina)

**Procedure:**

- **Sample Preparation:** Cut the material into coupons of a suitable size. Measure the surface area of each coupon. Clean and degrease the coupons.

- Initial Weighing: Accurately weigh each coupon using the analytical balance.
- Oxidation Cycles:
  - Place the coupons in crucibles and insert them into the preheated furnace at the test temperature (e.g., 900°C, 1050°C, 1100°C).[13][18][19]
  - Expose the samples to static air for a defined period (e.g., 24 hours).[18]
  - Remove the samples from the furnace and allow them to cool to room temperature.
- Weighing: Reweigh the cooled samples.
- Repeat: Repeat the oxidation and weighing cycles for a predetermined total duration (e.g., 100-120 hours).[16][18]
- Data Analysis: Plot the weight change per unit area as a function of time to determine the oxidation kinetics.
- Characterization: After the test, analyze the oxide scale using SEM, EDS, and XRD to identify its morphology, composition, and phases (typically  $\alpha\text{-Al}_2\text{O}_3$ ).[16]

## High-Temperature Creep Testing

This protocol describes the methodology for assessing the resistance of nickel aluminide alloys to time-dependent deformation under a constant load at elevated temperatures.

**Objective:** To determine the creep rate and rupture life of a nickel aluminide alloy.

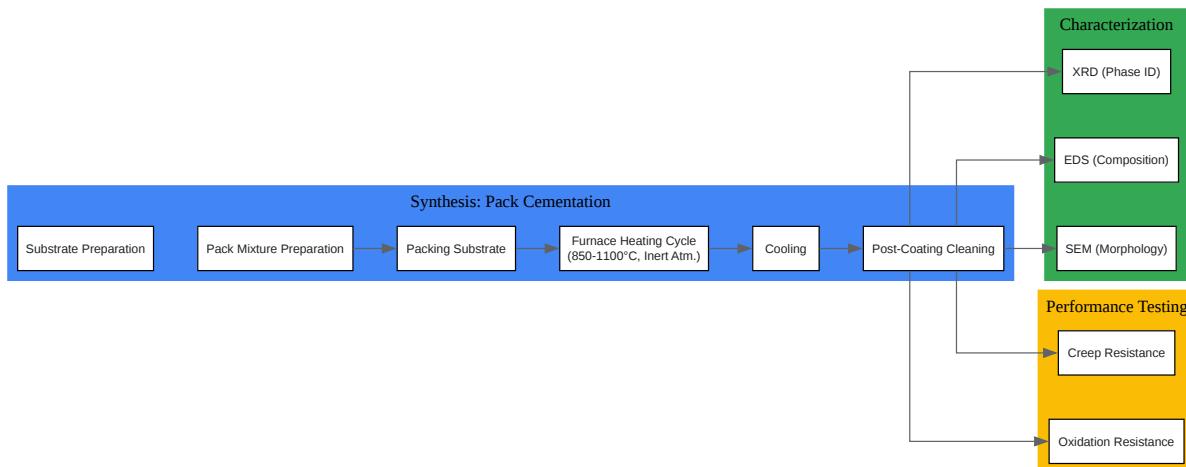
**Materials:**

- Test specimen of the nickel aluminide alloy, machined to standard dimensions (e.g., cylindrical or flat).
- Creep testing machine equipped with a high-temperature furnace and extensometer.

**Procedure:**

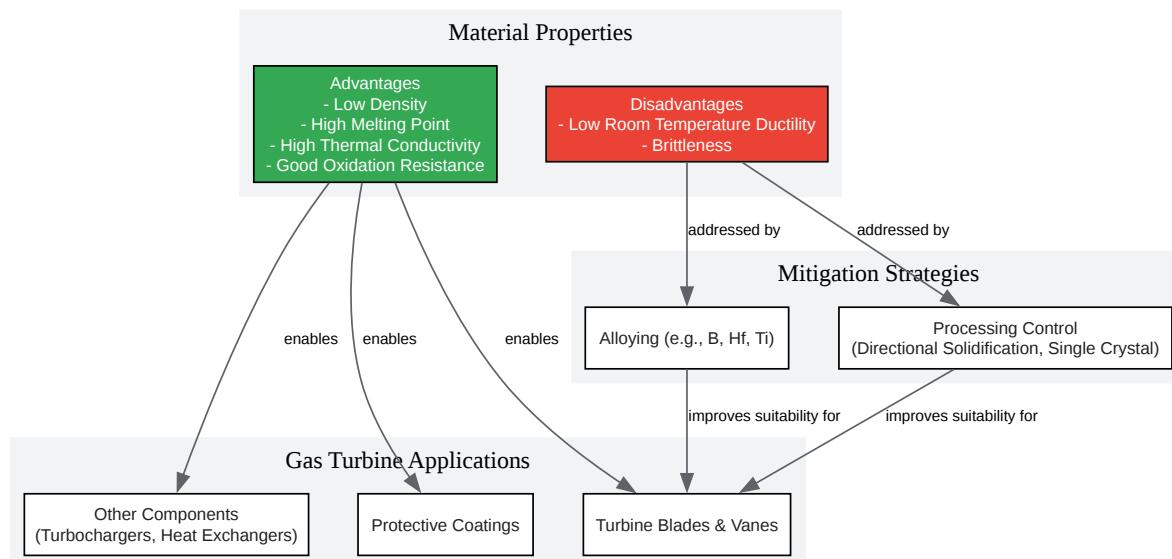
- Specimen Mounting: Securely mount the test specimen in the grips of the creep testing machine.
- Heating: Heat the specimen to the desired test temperature (e.g., 850°C, 930°C) within the furnace and allow it to stabilize.[23][24]
- Load Application: Apply a constant tensile load to the specimen. The stress level is typically a fraction of the material's yield strength at that temperature (e.g., 400-600 MPa).[24]
- Data Acquisition: Continuously monitor and record the strain (elongation) of the specimen as a function of time using the extensometer.
- Test Duration: Continue the test until the specimen fractures (rupture) or until a predetermined strain or time is reached.
- Data Analysis:
  - Plot the creep strain versus time to generate a creep curve.
  - Determine the steady-state (secondary) creep rate from the linear portion of the curve.
  - Record the time to rupture.
- Repeat: Conduct tests at various temperatures and stress levels to fully characterize the creep behavior of the alloy.

## Visualizations



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*Workflow for Nickel Aluminide Coating Development.*

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### Properties and Applications of Nickel Aluminides.

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